molecular formula C12H15NO4 B1451754 2-Methoxy-5-morpholin-4-YL-benzoic acid CAS No. 825619-47-4

2-Methoxy-5-morpholin-4-YL-benzoic acid

Cat. No.: B1451754
CAS No.: 825619-47-4
M. Wt: 237.25 g/mol
InChI Key: DVQYWYSXXWTXBE-UHFFFAOYSA-N
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Description

2-Methoxy-5-morpholin-4-YL-benzoic acid: is an organic compound that features a methoxy group, a morpholine ring, and a benzoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-morpholin-4-YL-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzoic acid and morpholine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. A catalyst, such as p-toluenesulfonic acid, may be used to facilitate the reaction.

    Procedure: The 2-methoxybenzoic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 2-hydroxy-5-morpholin-4-YL-benzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

Chemistry: 2-Methoxy-5-morpholin-4-YL-benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its morpholine ring, which is known to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials .

Comparison with Similar Compounds

    2-Methoxybenzoic acid: Lacks the morpholine ring, making it less versatile in biological applications.

    5-Morpholin-4-YL-benzoic acid: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.

    2-Hydroxy-5-morpholin-4-YL-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness: 2-Methoxy-5-morpholin-4-YL-benzoic acid is unique due to the presence of both the methoxy group and the morpholine ring. This combination provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11-3-2-9(8-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYWYSXXWTXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651992
Record name 2-Methoxy-5-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825619-47-4
Record name 2-Methoxy-5-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methoxy-5-morpholin-4-yl-benzoic acid methyl ester (170 mg) was dissolved in MeOH (5 ml) and H2O (5 ml) and treated with 1 M aq. sodium hydroxide (2 ml). After stirring at r.t. for 16 h the mixture was concentrated and partitioned between EtOAc and H2O. the aqueous layer was acidified (pH 2.0) and then extracted further with EtOAc (×3). The combined organic fraction was washed with brine, dried (MgSO4) and reduced in vacuo to give 2-methoxy-5-morpholin-4-yl-benzoic acid (90 mg) as a yellow oil. (LC/MS (basic method): Rt 0.91 min., [M+H]+ 238).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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